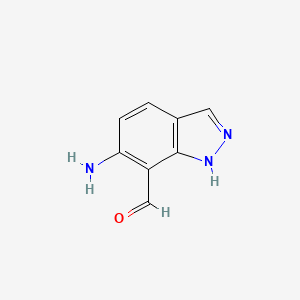
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is a chemical compound with the molecular formula C9H12N2OS It is known for its unique structure, which includes a pyridine ring substituted with an isopropylsulfanyl group and a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with isopropyl mercaptan in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine and iodine . The process is carried out under ambient conditions, making it relatively straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The isopropylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Methylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Ethylsulfanyl)-3-pyridinyl]formamide
- N-[2-(Propylsulfanyl)-3-pyridinyl]formamide
Uniqueness
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
156577-69-4 |
|---|---|
Fórmula molecular |
C9H12N2OS |
Peso molecular |
196.268 |
Nombre IUPAC |
N-(2-propan-2-ylsulfanylpyridin-3-yl)formamide |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)13-9-8(11-6-12)4-3-5-10-9/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
UDDSXRVMWSRASN-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=C(C=CC=N1)NC=O |
Sinónimos |
Formamide, N-[2-[(1-methylethyl)thio]-3-pyridinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)






![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)



